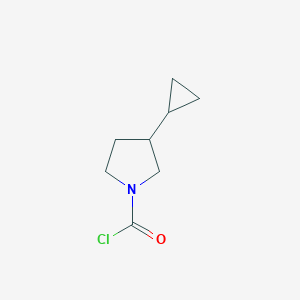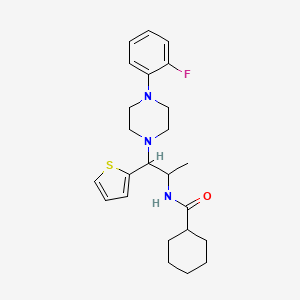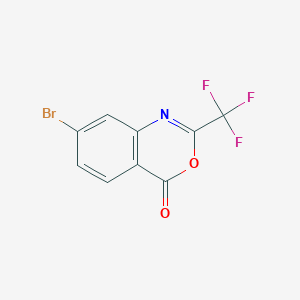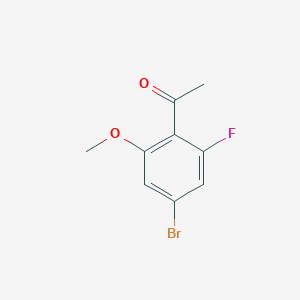
3-Cyclopropylpyrrolidine-1-carbonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Cyclopropylpyrrolidine-1-carbonyl chloride is a chemical compound with the molecular formula C8H12ClNO. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a cyclopropyl group attached to the pyrrolidine ring. This compound is primarily used in organic synthesis and pharmaceutical research due to its reactivity and structural properties .
Applications De Recherche Scientifique
3-Cyclopropylpyrrolidine-1-carbonyl chloride is used in various scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Pharmaceutical Research: The compound is used to develop new drugs and study their pharmacological properties.
Material Science: It is used in the synthesis of polymers and other advanced materials
Mécanisme D'action
Target of Action
The compound belongs to the pyrrolidine class of molecules, which are known to interact with a variety of biological targets .
Mode of Action
Pyrrolidine derivatives are known to interact with their targets through a variety of mechanisms, often involving the formation of covalent bonds or non-covalent interactions .
Biochemical Pathways
Pyrrolidine derivatives are known to be involved in a variety of biochemical pathways, often acting as inhibitors or activators of specific enzymes .
Pharmacokinetics
Pyrrolidine derivatives are generally well-absorbed and distributed throughout the body, and they are metabolized by various enzymes in the liver .
Result of Action
Pyrrolidine derivatives are known to have a variety of effects at the molecular and cellular level, often involving changes in enzyme activity or cellular signaling .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of pyrrolidine derivatives .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropylpyrrolidine-1-carbonyl chloride typically involves the reaction of 3-cyclopropylpyrrolidine with thionyl chloride (SOCl2). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the product. The general reaction scheme is as follows:
3-Cyclopropylpyrrolidine+SOCl2→3-Cyclopropylpyrrolidine-1-carbonyl chloride+SO2+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help maintain the anhydrous conditions required for the reaction and improve overall yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
3-Cyclopropylpyrrolidine-1-carbonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Hydrolysis: In the presence of water, the compound hydrolyzes to form 3-cyclopropylpyrrolidine-1-carboxylic acid and hydrochloric acid.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in anhydrous solvents like dichloromethane or tetrahydrofuran (THF).
Hydrolysis: This reaction occurs readily in the presence of water or aqueous bases.
Reduction: Reducing agents such as LiAlH4 or sodium borohydride (NaBH4) are used under anhydrous conditions.
Major Products Formed
Amides: Formed by reaction with amines.
Esters: Formed by reaction with alcohols.
3-Cyclopropylpyrrolidine-1-carboxylic acid: Formed by hydrolysis.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Cyclopropylpyrrolidine-1-carboxylic acid: A hydrolysis product of 3-Cyclopropylpyrrolidine-1-carbonyl chloride.
3-Cyclopropylpyrrolidine-1-carboxamide: Formed by reaction with ammonia or primary amines.
Pyrrolidine-1-carbonyl chloride: Lacks the cyclopropyl group, making it less sterically hindered and potentially more reactive.
Uniqueness
The presence of the cyclopropyl group in this compound imparts unique steric and electronic properties, influencing its reactivity and the types of products formed. This makes it a valuable intermediate in the synthesis of complex molecules with specific structural requirements .
Propriétés
IUPAC Name |
3-cyclopropylpyrrolidine-1-carbonyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12ClNO/c9-8(11)10-4-3-7(5-10)6-1-2-6/h6-7H,1-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVCYYGVQDJQTDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2CCN(C2)C(=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((3-(4-Chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-(4-methoxyphenyl)ethanone](/img/structure/B2991084.png)

![4-(benzo[d]thiazol-2-yl)-N-(thiophen-2-yl)piperazine-1-carboxamide](/img/structure/B2991087.png)


![6-Tert-butyl-2-[1-(2-phenoxypropanoyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2991092.png)
![N-(2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2991094.png)
![N-(3-chlorophenyl)-1-methyl-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2991095.png)


![3-((2-chloro-6-fluorobenzyl)thio)-7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole](/img/structure/B2991101.png)
![3-benzyl-N-(3-bromophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2991103.png)
![N-{[4-(3-chlorophenyl)-5-({2-[5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-2-phenoxyacetamide](/img/structure/B2991106.png)
